
8-Nitroquinoxaline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitroquinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The compound is characterized by a quinoxaline ring substituted with a nitro group at the 8th position and a carboxylic acid group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitroquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by nitration and carboxylation reactions. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with glyoxal in the presence of an acid catalyst to form quinoxaline.
Nitration: The quinoxaline is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline dioxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.
Major Products:
Oxidation: Quinoxaline dioxides.
Reduction: 8-Aminoquinoxaline-6-carboxylic acid.
Substitution: Halogenated or alkylated quinoxaline derivatives.
Scientific Research Applications
8-Nitroquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cells.
Mechanism of Action
The mechanism of action of 8-nitroquinoxaline-6-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the nitro and carboxylic acid groups.
8-Nitroquinoxaline: Similar structure but without the carboxylic acid group.
6-Carboxyquinoxaline: Similar structure but without the nitro group.
Uniqueness: 8-Nitroquinoxaline-6-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential in various scientific applications .
Properties
Molecular Formula |
C9H5N3O4 |
|---|---|
Molecular Weight |
219.15 g/mol |
IUPAC Name |
8-nitroquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H5N3O4/c13-9(14)5-3-6-8(11-2-1-10-6)7(4-5)12(15)16/h1-4H,(H,13,14) |
InChI Key |
MQZRJGRLRQLUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




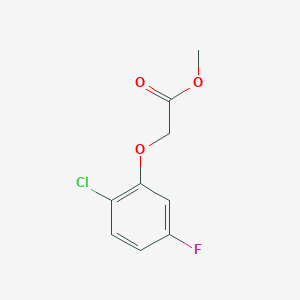
![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)
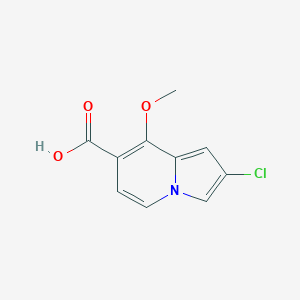
![9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)
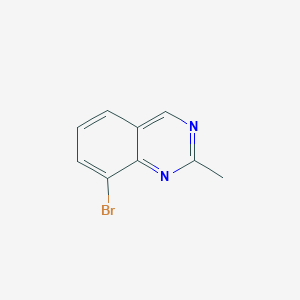


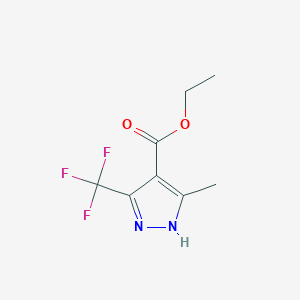
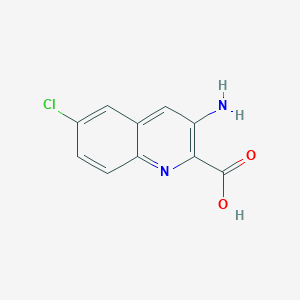

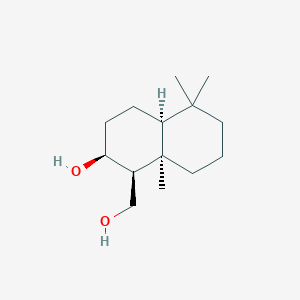
![(2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone](/img/structure/B11884131.png)
